3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring an indole core, a significant structure in medicinal chemistry. This compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and pyrrole groups.
Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating a variety of derivatives with potential biological activities.
Biology
In biological research, derivatives of this compound are studied for their interactions with biological macromolecules. They can serve as probes to investigate enzyme functions or as ligands for receptor studies.
Medicine
Medically, compounds with similar structures have shown promise in treating various diseases, including cancer and infectious diseases. The indole core is particularly significant in drug design due to its ability to interact with multiple biological targets .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable, aromatic structures.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. This binding can influence pathways involved in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
What sets 3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrole group, in particular, adds an additional layer of complexity and potential for interaction with biological targets .
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-[2-oxo-2-(3-pyrrol-1-ylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C21H18N2O3/c1-14-7-8-18-17(11-14)21(26,20(25)22-18)13-19(24)15-5-4-6-16(12-15)23-9-2-3-10-23/h2-12,26H,13H2,1H3,(H,22,25) |
InChI Key |
OXXQLHKMUJPLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=CC=C3)N4C=CC=C4)O |
solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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